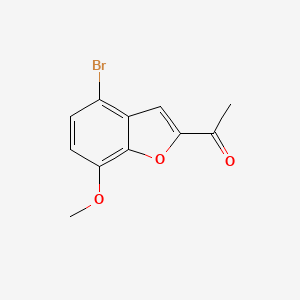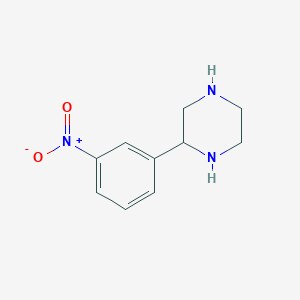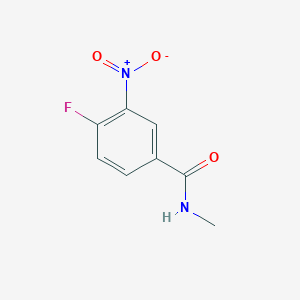
4-fluoro-N-methyl-3-nitrobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, phase transfer catalysis, and chlorination followed by amination. For instance, a related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate, followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . These methods could potentially be adapted for the synthesis of 4-fluoro-N-methyl-3-nitrobenzamide.
Molecular Structure Analysis
Crystal structure analysis of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, reveals that the aromatic rings in these molecules are inclined at significant angles, which could influence the molecular properties and reactivity . The molecular structure of 4-fluoro-N-methyl-3-nitrobenzamide would likely exhibit similar characteristics, affecting its interactions and biological activity.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of substituents on the benzene ring. For example, 4-iodo-3-nitrobenzamide can undergo metabolic reduction to form nitroso and amino derivatives, which have been shown to induce cell death in tumor cells . The presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could similarly affect its reactivity and potential as a prodrug in chemotherapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers are selectively reduced upon interaction with metal ions, which could be used for ion detection . Similarly, the presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could confer unique optical and electronic properties, potentially useful for applications in material science or as a diagnostic tool.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Convenient Synthesis
A study by Xu, Xu, and Zhu (2013) describes a concise synthesis method for related compounds, indicating the chemical pathways and potential for efficient production of 4-fluoro-N-methyl-3-nitrobenzamide derivatives (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).
Fluorescence Emission Variations
Phukan, Goswami, and Baruah (2015) explored the fluorescence emissions of various N-(methylthiazol-2-yl)nitrobenzamide isomers, showing selective reduction upon interaction with certain metal ions. This indicates the potential of 4-fluoro-N-methyl-3-nitrobenzamide in fluorescence-based applications (Nithi Phukan, Abir Goswami, & J. Baruah, 2015).
Applications in Imaging and Receptor Studies
PET Imaging Ligand Development
Yamasaki et al. (2011) synthesized a derivative for PET imaging targeting metabotropic glutamate receptor subtype 1. This suggests potential applications of 4-fluoro-N-methyl-3-nitrobenzamide derivatives in PET imaging (Tomoteru Yamasaki et al., 2011).
σ Receptor Radioligand
Shiue et al. (1997) explored derivatives of 4-fluoro-N-methyl-3-nitrobenzamide as potential ligands for PET imaging of σ receptors, indicating its utility in neuroimaging and receptor studies (C. Shiue et al., 1997).
Chemical Reactions and Interactions
- Crystal Engineering: Saha, Nangia, and Jaskólski (2005) discussed the formation of molecular tapes and interactions in crystals involving compounds like 4-nitrobenzamide, indicating potential uses in crystal engineering and design (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Anticancer and Antimicrobial Potential
- Anticancer Activity: Thimmegowda et al. (2008) synthesized and evaluated derivatives as inhibitors of breast cancer cell proliferation, suggesting potential therapeutic applications in oncology (N. R. Thimmegowda et al., 2008).
2
Antimycobacterial Activity
Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, including those related to 4-fluoro-N-methyl-3-nitrobenzamide, with considerable in vitro antitubercular activity. This highlights its potential in developing antimicrobial agents (Hongjiang Wang et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYDUQSOZFFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-nitrobenzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
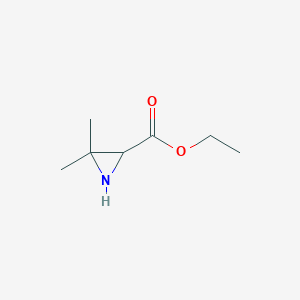
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)


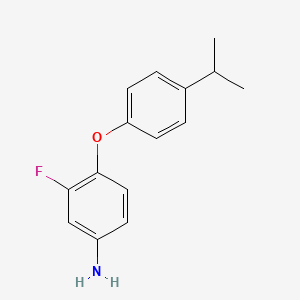

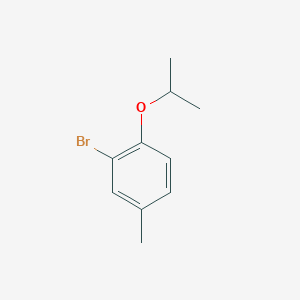
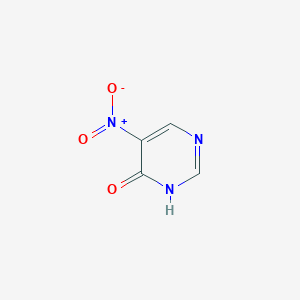

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
